Forchlorfenuron

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water = 39 mg/L (pH 6.4, 21 °C)

Synonyms

Canonical SMILES

Promoting Fruit Set and Development

One area of research focuses on forchlorfenuron's ability to promote fruit set and development. Studies have shown that forchlorfenuron application can:

- Increase fruit set by stimulating cell division and delaying flower abscission Forchlorfenuron Application Induced Parthenocarpic Fruit Formation without Affecting Fruit Quality of Cucumber, MDPI:

- Enhance fruit size and weight in various crops like grapes, litchi, and blueberry Effects of the application of forchlorfenuron (CPPU) on the composition of verdejo grapes, ResearchGate: , Residue Analysis and the Effect of Preharvest Forchlorfenuron (CPPU) Application on On-Tree Quality Maintenance of Ripe Fruit in “Feizixiao” Litchi (Litchi chinensis Sonn.), NCBI: )

Delaying Fruit Ripening

Another area of research investigates forchlorfenuron's role in delaying fruit ripening. By influencing hormone levels, forchlorfenuron can:

- Suppress events like color change, softening, and sugar accumulation associated with ripening Residue Analysis and the Effect of Preharvest Forchlorfenuron (CPPU) Application on On-Tree Quality Maintenance of Ripe Fruit in “Feizixiao” Litchi (Litchi chinensis Sonn.), NCBI: )

- Extend the shelf life and marketability of fruits Post-Bloom CPPU Application Is Effective at Improving Fruit Set and Suppressing Coloration but Ineffective at Increasing Fruit Size in Litchi, MDPI:

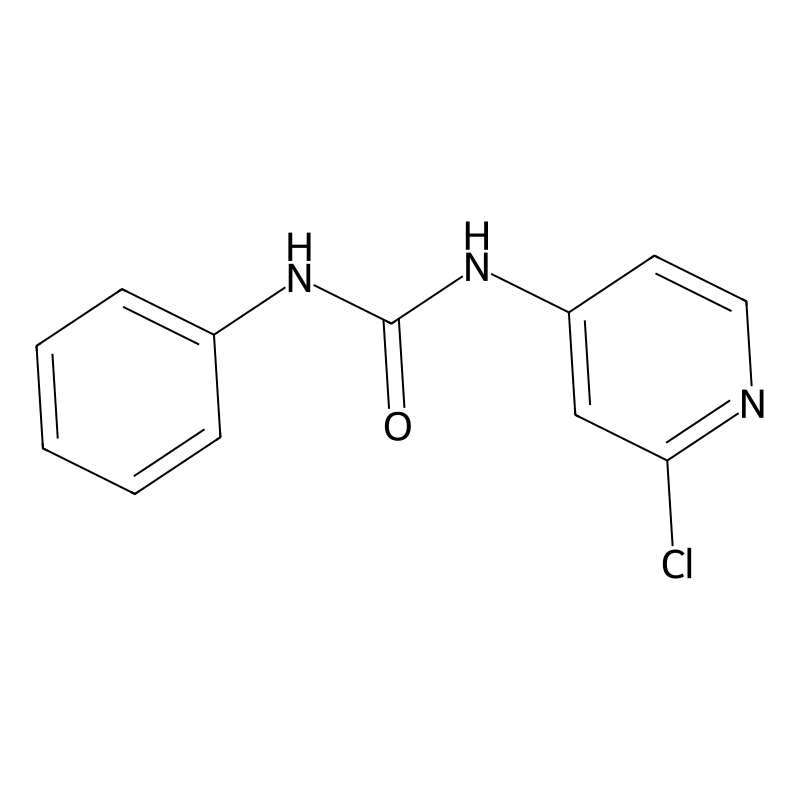

Forchlorfenuron, chemically known as 1-(2-chloro-4-pyridyl)-3-phenylurea, is a synthetic compound classified as a plant growth regulator. It belongs to the phenylurea family and is primarily used to enhance fruit size and promote cell division in various crops, notably kiwifruit and grapes. The compound is characterized by its low water solubility (39 ppm) and a melting point range of 165-170°C. Its density is approximately 1.44 g/mL at 21°C, and it has a vapor pressure of 3.5 x 10^-5 torr at 25°C, indicating its stability under standard conditions .

- Toxicity: Forchlorfenuron is considered moderately toxic, with potential for skin and eye irritation upon exposure [].

- Flammability: Not flammable [].

- Reactivity: Can react with strong acids and bases, causing decomposition [].

- Environmental concerns: Excessive use of forchlorfenuron can have negative environmental impacts, affecting non-target plants and potentially contaminating water sources [].

- Chlorination: Chlorination of 4-pyridinecarboxylic acid or its derivatives.

- Urea Formation: Reaction of the chlorinated pyridine with phenylurea under controlled conditions to form forchlorfenuron.

- Purification: The product is purified through crystallization or chromatography techniques to achieve the desired purity level.

These methods ensure that the final product retains its biological activity while minimizing impurities .

Forchlorfenuron is widely used in agriculture as a plant growth regulator. Its primary applications include:

- Enhancing Fruit Size: Particularly effective in kiwifruit and grapes.

- Improving Crop Yield: Promotes cell division leading to increased fruit set.

- Post-Harvest Management: Helps maintain quality during storage by delaying aging processes.

- Regulating Nutrient Transport: Influences nutrient uptake and distribution within plants .

Studies have demonstrated that forchlorfenuron interacts with various plant hormones, particularly auxins. This interaction enhances its efficacy in promoting cell division and growth. Furthermore, pharmacokinetic studies indicate that forchlorfenuron's absorption and metabolism can vary significantly between different animal models, which may influence its application in agricultural practices .

Forchlorfenuron shares similarities with other plant growth regulators within the phenylurea class. Below are some comparable compounds:

| Compound Name | Chemical Structure | Unique Properties |

|---|---|---|

| Benzyladenine | C12H13N5 | Promotes shoot proliferation; widely used in tissue culture |

| N-(2-chloro-4-pyridinyl)-N'-phenylurea | C12H10ClN3O | Similar structure; used for similar applications but differs in metabolic pathways |

| 6-benzylaminopurine | C12H13N5 | Primarily used for tissue culture; affects cytokinin levels |

Forchlorfenuron's unique properties lie in its specific metabolic pathways and effectiveness in enhancing fruit size without significant adverse effects when applied correctly .

Purity

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Flash Point

Heavy Atom Count

Density

LogP

log Kow = 3.2 at 20 °C

Decomposition

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Mechanism of Action

It promotes cell division, differentiation and development; induces budding of callus, and controls apical dominance; breaks dormancy of lateral buds and promotes germination; delays ageing process and maintains chlorophyll in excised leaves; regulates the transport of nutrients; promotes fruit formation, etc.

Vapor Pressure

Pictograms

Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Absorbed by leaves, stem, cotyledon and germinated seeds.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Analytic Laboratory Methods

By hplc with uv detection; method validated at the 0.01 ppm level.

Storage Conditions

Do not contaminate water, food, or feed by storage or disposal. Keep pesticide in original container. /Kim Blue Plant Growth Regulator/

Stability Shelf Life

Dates

2: Chen W, Jiao B, Su X, Zhao Q, Qin D, Wang C. Dissipation and residue of forchlorfenuron in citrus fruits. Bull Environ Contam Toxicol. 2013 Jun;90(6):756-60. doi: 10.1007/s00128-013-0979-6. Epub 2013 Mar 24. PubMed PMID: 23525695.

3: Negre M, Passarella I, Vindrola D, Baglieri A. Determination of forchlorfenuron in fruits by solid phase or QuECHERS extraction and LC-UV or LC/MS/MS. J AOAC Int. 2014 May-Jun;97(3):938-41. PubMed PMID: 25051647.

4: Zeraik AE, Galkin VE, Rinaldi G, Garratt RC, Smout MJ, Loukas A, Mann VH, Araujo AP, DeMarco R, Brindley PJ. Reversible paralysis of Schistosoma mansoni by forchlorfenuron, a phenylurea cytokinin that affects septins. Int J Parasitol. 2014 Jul;44(8):523-31. doi: 10.1016/j.ijpara.2014.03.010. Epub 2014 Apr 21. PubMed PMID: 24768753; PubMed Central PMCID: PMC4071124.

5: Xu Q, Cai L, Zhao H, Tang J, Shen Y, Hu X, Zeng H. Forchlorfenuron detection based on its inhibitory effect towards catalase immobilized on boron nitride substrate. Biosens Bioelectron. 2015 Jan 15;63:294-300. doi: 10.1016/j.bios.2014.07.055. Epub 2014 Jul 29. PubMed PMID: 25108110.

6: Zhang R, Cui B, Huang S. Degradation of forchlorfenuron by nitrification and denitrification reactions in the gut and shell biofilm of Limnoperna fortunei. Ecotoxicology. 2015 Mar;24(2):381-90. doi: 10.1007/s10646-014-1386-4. Epub 2014 Nov 26. PubMed PMID: 25424349.

7: Luo W, Xiao X, Du Z, Li G. [Monolith column solid-phase extraction coupled with high performance liquid chromatography in online mode for the determination of forchlorfenuron in fruits]. Se Pu. 2014 Apr;32(4):407-12. Chinese. PubMed PMID: 25069331.

8: Heasley LR, Garcia G 3rd, McMurray MA. Off-target effects of the septin drug forchlorfenuron on nonplant eukaryotes. Eukaryot Cell. 2014 Nov;13(11):1411-20. doi: 10.1128/EC.00191-14. Epub 2014 Sep 12. PubMed PMID: 25217460; PubMed Central PMCID: PMC4248692.

9: Angelis D, Karasmanis EP, Bai X, Spiliotis ET. In silico docking of forchlorfenuron (FCF) to septins suggests that FCF interferes with GTP binding. PLoS One. 2014 May 2;9(5):e96390. doi: 10.1371/journal.pone.0096390. eCollection 2014. PubMed PMID: 24787956; PubMed Central PMCID: PMC4008567.

10: Song X, Ding P, Li XK, Chen T, Chen L, Wang B. [Effect of forchlorfenuron on fruit morphology and lignans content of Schisandra chinensis]. Zhongguo Zhong Yao Za Zhi. 2014 May;39(9):1579-83. Chinese. PubMed PMID: 25095364.

11: Vardi-Oknin D, Golan M, Mabjeesh NJ. Forchlorfenuron disrupts SEPT9_i1 filaments and inhibits HIF-1. PLoS One. 2013 Aug 19;8(8):e73179. doi: 10.1371/journal.pone.0073179. eCollection 2013. PubMed PMID: 23977378; PubMed Central PMCID: PMC3747094.

12: Ugare B, Banerjee K, Ramteke SD, Pradhan S, Oulkar DP, Utture SC, Adsule PG. Dissipation kinetics of forchlorfenuron, 6-benzyl aminopurine, gibberellic acid and ethephon residues in table grapes (Vitis vinifera). Food Chem. 2013 Dec 15;141(4):4208-14. doi: 10.1016/j.foodchem.2013.06.111. Epub 2013 Jul 3. PubMed PMID: 23993607.

13: Suárez-Pantaleón C, Wichers J, Abad-Somovilla A, van Amerongen A, Abad-Fuentes A. Development of an immunochromatographic assay based on carbon nanoparticles for the determination of the phytoregulator forchlorfenuron. Biosens Bioelectron. 2013 Apr 15;42:170-6. doi: 10.1016/j.bios.2012.11.001. Epub 2012 Nov 7. PubMed PMID: 23202348.

14: Chen X, Yan K, Xiao X, Li G. Analysis of forchlorfenuron and thidiazuron in fruits and vegetables by surface-enhanced Raman spectroscopy after selective solid-phase extraction with modified β-cyclodextrin. J Sep Sci. 2016 Jun;39(12):2340-6. doi: 10.1002/jssc.201600200. Epub 2016 May 23. PubMed PMID: 27120042.

15: Zhang J, Du P. [Determination of forchlorfenuron and gibberellin acid in the grapes using high performance liquid chromatography-tandem mass spectrometry]. Se Pu. 2011 Nov;29(11):1133-6. Chinese. PubMed PMID: 22393705.

16: Suárez-Pantaleón C, Mercader JV, Agulló C, Abad-Somovilla A, Abad-Fuentes A. Forchlorfenuron-mimicking haptens: from immunogen design to antibody characterization by hierarchical clustering analysis. Org Biomol Chem. 2011 Jul 7;9(13):4863-72. doi: 10.1039/c1ob05190c. Epub 2011 May 11. PubMed PMID: 21562652.

17: Valverde A, Piedra L, Aguilera A, Boulaid M, Camacho F. Analysis and residue levels of forchlorfenuron (CPPU) in watermelons. J Environ Sci Health B. 2007 Sep-Oct;42(7):801-7. PubMed PMID: 17763037.

18: Valverde A, Aguilera A, Ferrer C, Camacho F, Cammarano A. Analysis of forchlorfenuron in vegetables by LC/TOF-MS after extraction with the buffered QuEChERS method. J Agric Food Chem. 2010 Mar 10;58(5):2818-23. doi: 10.1021/jf904465s. PubMed PMID: 20141145.

19: Suárez-Pantaleón C, Esteve-Turrillas FA, Mercader JV, Agulló C, Abad-Somovilla A, Abad-Fuentes A. Development and validation of a direct competitive monoclonal antibody-based immunoassay for the sensitive and selective analysis of the phytoregulator forchlorfenuron. Anal Bioanal Chem. 2012 Jun;403(7):2019-26. doi: 10.1007/s00216-012-5991-x. Epub 2012 Apr 19. PubMed PMID: 22526663.

20: Banerjee K, Dasgupta S, Oulkar DP, Patil SH, Adsule PG. Degradation kinetics of forchlorfenuron in typical grapevine soils of India and its influence on specific soil enzyme activities. J Environ Sci Health B. 2008 May;43(4):341-9. doi: 10.1080/03601230801941691. PubMed PMID: 18437622.